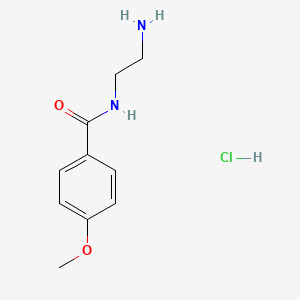

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride

概要

説明

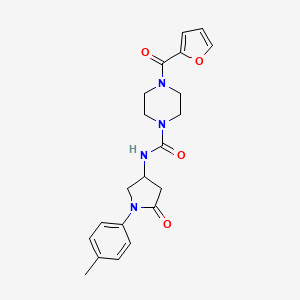

Compounds like “N-(2-aminoethyl)-4-methoxybenzamide hydrochloride” belong to a class of organic compounds known as amides. These are organic compounds that contain a functional group called an amide group - characterized by a nitrogen atom connected to the carbonyl carbon atom .

Molecular Structure Analysis

The molecular structure of a compound like “N-(2-aminoethyl)-4-methoxybenzamide hydrochloride” would consist of a benzamide core, which is a benzene ring attached to an amide group. The “4-methoxy” indicates a methoxy group (O-CH3) attached to the fourth carbon of the benzene ring, and the “N-(2-aminoethyl)” indicates an aminoethyl group (NH2-CH2-CH2-) attached to the nitrogen of the amide group .Chemical Reactions Analysis

Amides, including benzamides, are generally stable compounds but can participate in various chemical reactions. For example, they can be hydrolyzed to produce carboxylic acids and amines . The presence of other functional groups on the molecule can also enable other types of reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(2-aminoethyl)-4-methoxybenzamide hydrochloride” would depend on its exact molecular structure. Factors that could influence these properties include the compound’s size, shape, functional groups, and charge distribution .科学的研究の応用

Regenerative Medicine and Tissue Engineering

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride can be used in the creation of hydrogels, which have significant roles in regenerative medicine and tissue engineering . These hydrogels can be used for cell encapsulation, drug delivery, and biofabrication . They offer advantages such as ultraviolet light-free and rapid polymerization crosslinking kinetics, and a cell-friendly crosslinking environment that supports cell encapsulation or in situ crosslinking in the presence of cells and tissue .

Drug Delivery Systems

The compound can be used in the development of drug delivery systems. Hydrogels made from this compound can be used to encapsulate drugs and deliver them to specific locations in the body . The hydrogels can be designed to release the drugs in a controlled manner, improving the effectiveness of the treatment .

Bioconjugation

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride can be used in bioconjugation, a process that involves attaching two biomolecules together . This can be useful in various areas of research, including the development of new drugs and therapies .

Cross-Linkers

This compound can be used as a cross-linker, a substance that can link two different molecules together . Cross-linkers are important in many areas of research, including materials science and biochemistry .

Synthesis of PNA Monomers

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride can be used in the synthesis of PNA (Peptide Nucleic Acid) monomers . PNA is a synthetic mimic of DNA that has many potential applications in biotechnology and medicine .

Pharmaceutical Development

This compound can be used in the development of new pharmaceuticals . Its properties make it useful in a variety of applications, including the creation of new drugs and therapies .

作用機序

Target of Action

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride is a monomer used for polymerization reactions . It is used to synthesize polymers for nucleic acid complexation and polyplex formation .

Mode of Action

The compound interacts with its targets through covalent ester formation and/or alkylammonium ions . This interaction leads to the formation of polymers that can complex with nucleic acids, thereby affecting their function .

Biochemical Pathways

The compound affects the biochemical pathways involved in nucleic acid complexation and polyplex formation . The downstream effects of these pathways include changes in gene expression and cellular function .

Pharmacokinetics

As a monomer used for polymerization reactions, it is expected to have good bioavailability .

Result of Action

The molecular and cellular effects of N-(2-aminoethyl)-4-methoxybenzamide hydrochloride’s action include changes in nucleic acid structure and function, alterations in gene expression, and modifications to cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(2-aminoethyl)-4-methoxybenzamide hydrochloride . For example, the efficiency of polymerization reactions can be affected by these factors .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-aminoethyl)-4-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-8(3-5-9)10(13)12-7-6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLJHJBMBLPOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate](/img/structure/B2373189.png)

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2373191.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2373193.png)

![2-Methylpropyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2373197.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2373198.png)

![N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373200.png)

![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride](/img/structure/B2373202.png)

![(3,4-Diethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2373210.png)